molecular formula C11H15ClN2O2 B583126 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide CAS No. 1797131-18-0

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide

Cat. No.: B583126
CAS No.: 1797131-18-0
M. Wt: 242.703
InChI Key: WQFFUSQZQFXBHR-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide is an organic compound that belongs to the pyrido[1,2-a]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like Grignard reagents, alcohols, and amines are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinones, alcohols, amines, and ketones.

Scientific Research Applications

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is structurally similar but lacks the oxido group.

    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another similar compound with slight structural variations.

Uniqueness

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide is unique due to the presence of the oxido group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-8-9(5-6-12)11(15)13-7-3-2-4-10(13)14(8)16/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFFUSQZQFXBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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